5-methoxy-N,N,2,4-tetramethylbenzenesulfonamide
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Overview
Description
5-methoxy-N,N,2,4-tetramethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxy group and multiple methyl groups attached to a benzene ring, along with a sulfonamide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-N,N,2,4-tetramethylbenzenesulfonamide typically involves the sulfonation of a methoxy-substituted benzene derivative followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: The starting material, 5-methoxy-2,4-dimethylbenzene, is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The resulting sulfonyl chloride intermediate is then reacted with N,N-dimethylamine under basic conditions to form the sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-hydroxy-N,N,2,4-tetramethylbenzenesulfonamide.
Reduction: Formation of N,N,2,4-tetramethylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other biologically active sulfonamides.
Industry:
- Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-methoxy-N,N,2,4-tetramethylbenzenesulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups may also contribute to the compound’s overall lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
5-methoxy-N,N-dimethyltryptamine: A tryptamine derivative with psychedelic properties.
5-methoxy-N,N-diisopropyltryptamine: Another tryptamine derivative known for its hallucinogenic effects.
5-methoxy-N-methyl-N-isopropyltryptamine: A compound with similar structural features and pharmacological effects.
Uniqueness: 5-methoxy-N,N,2,4-tetramethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of a methoxy group, multiple methyl groups, and a sulfonamide functional group makes it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
5-methoxy-N,N,2,4-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-8-6-9(2)11(7-10(8)15-5)16(13,14)12(3)4/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQANZFMPNRWLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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